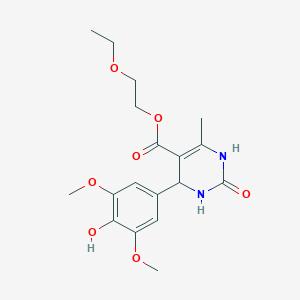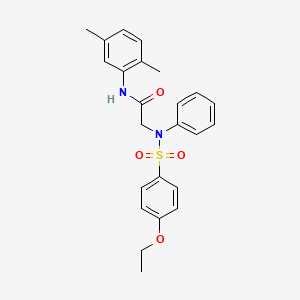![molecular formula C23H19ClN6O2S B11623262 N-(5-chloro-2-methylphenyl)-6-[(4-methylphenyl)sulfanyl]-N'-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11623262.png)
N-(5-chloro-2-methylphenyl)-6-[(4-methylphenyl)sulfanyl]-N'-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-(5-CHLORO-2-METHYLPHENYL)-6-[(4-METHYLPHENYL)SULFANYL]-N4-(3-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring substituted with various functional groups such as chloro, methyl, phenyl, and nitro groups. The presence of these groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(5-CHLORO-2-METHYLPHENYL)-6-[(4-METHYLPHENYL)SULFANYL]-N4-(3-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring is formed through a cyclization reaction involving cyanuric chloride and appropriate amines.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N2-(5-CHLORO-2-METHYLPHENYL)-6-[(4-METHYLPHENYL)SULFANYL]-N4-(3-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides and sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
N2-(5-CHLORO-2-METHYLPHENYL)-6-[(4-METHYLPHENYL)SULFANYL]-N4-(3-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N2-(5-CHLORO-2-METHYLPHENYL)-6-[(4-METHYLPHENYL)SULFANYL]-N4-(3-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting the activity of specific enzymes involved in cellular processes.
Interacting with DNA: Binding to DNA and interfering with replication and transcription processes.
Modulating Signaling Pathways: Affecting various signaling pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(2-CHLORO-4-METHYLPHENYL)-3-(5-(3-NITROPHENYL)-2-FURYL)-2-PROPENAMIDE
- 5-CHLORO-N-(2-CHLORO-4-NITROPHENYL)-2-(METHYLTHIO)BENZAMIDE
Uniqueness
N2-(5-CHLORO-2-METHYLPHENYL)-6-[(4-METHYLPHENYL)SULFANYL]-N4-(3-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its specific combination of functional groups and the triazine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H19ClN6O2S |
|---|---|
Molecular Weight |
479.0 g/mol |
IUPAC Name |
2-N-(5-chloro-2-methylphenyl)-6-(4-methylphenyl)sulfanyl-4-N-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C23H19ClN6O2S/c1-14-6-10-19(11-7-14)33-23-28-21(25-17-4-3-5-18(13-17)30(31)32)27-22(29-23)26-20-12-16(24)9-8-15(20)2/h3-13H,1-2H3,(H2,25,26,27,28,29) |
InChI Key |
LCHJWFLSJDPVNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC(=NC(=N2)NC3=C(C=CC(=C3)Cl)C)NC4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-bromo-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11623197.png)
![4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11623204.png)
![methyl 4-{5-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11623224.png)
![(6Z)-3-(2-chlorophenyl)-6-[4-(dimethylamino)benzylidene][1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11623230.png)
![Ethyl 2-[2-[[2-(4-chlorophenyl)acetyl]amino]-1,3-thiazol-4-yl]acetate](/img/structure/B11623238.png)
![N-(5-chloro-2-hydroxyphenyl)-2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B11623243.png)
![2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]benzenesulfonamido}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B11623252.png)
![4,4'-[(3-nitrophenyl)methanediyl]bis{1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-phenyl-1H-pyrazol-5-ol}](/img/structure/B11623267.png)
![6-(4-Nitrophenyl)benzo[a]phenazin-5-ol](/img/structure/B11623274.png)
![ethyl (2E)-5-(4-fluorophenyl)-2-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11623279.png)
![ethyl (2Z)-5-(4-fluorophenyl)-7-methyl-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11623281.png)
![3-[(3E)-3-[(4-chlorophenyl)(hydroxy)methylidene]-2-(4-fluorophenyl)-4,5-dioxopyrrolidin-1-yl]propanoic acid](/img/structure/B11623285.png)
